(R)-3-Amino-6-phenylhexanoic acid
Description
(R)-3-Amino-6-phenylhexanoic acid is a chiral amino acid derivative characterized by a six-carbon backbone with an amino group at the third carbon (R-configuration) and a phenyl group at the terminal carbon. Its stereochemistry and substituent arrangement influence its biological activity, solubility, and metabolic stability .
Properties
CAS No. |
177839-87-1 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(3R)-3-amino-6-phenylhexanoic acid |
InChI |
InChI=1S/C12H17NO2/c13-11(9-12(14)15)8-4-7-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,13H2,(H,14,15)/t11-/m1/s1 |
InChI Key |
KPJNDHVABVUHPG-LLVKDONJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCC[C@H](CC(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-6-phenylhexanoic acid typically involves the use of chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a substituted hexanoic acid derivative, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with the appropriate solvent to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of ®-3-Amino-6-phenylhexanoic acid may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions. The process may also include steps for purification and isolation of the desired enantiomer to ensure high enantiomeric purity. Techniques such as crystallization, chromatography, and recrystallization are commonly employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-6-phenylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
®-3-Amino-6-phenylhexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific chiral properties.
Mechanism of Action
The mechanism of action of ®-3-Amino-6-phenylhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or bind to receptors with high specificity. This interaction can modulate biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares (R)-3-Amino-6-phenylhexanoic acid with analogous compounds, focusing on structural features, physicochemical properties, and reported biological activities.
Key Findings:
The sulfur atom in the former may enhance metal-binding capacity .
Chain Length and Bioactivity: GABA’s shorter chain limits its structural versatility compared to (R)-3-Amino-6-phenylhexanoic acid, which may offer improved metabolic stability in drug design due to reduced susceptibility to enzymatic degradation.
Stereochemical Sensitivity: The R-configuration at C3 in (R)-3-Amino-6-phenylhexanoic acid distinguishes it from racemic mixtures or S-enantiomers, which may exhibit divergent receptor-binding profiles.
Biological Activity
(R)-3-Amino-6-phenylhexanoic acid, also known as a β-amino acid, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by an amino group, a phenyl group, and a hexanoic acid backbone, which contribute to its diverse interactions within biological systems.
Structural Characteristics
The molecular structure of (R)-3-Amino-6-phenylhexanoic acid facilitates various biological interactions:
- Amino Group : Capable of forming hydrogen bonds with biological macromolecules, enhancing solubility and interaction with proteins.
- Phenyl Group : Provides hydrophobic characteristics that can influence membrane permeability and receptor binding.
The biological activity of (R)-3-Amino-6-phenylhexanoic acid is primarily attributed to its ability to interact with specific molecular targets. These interactions may modulate various biochemical pathways, potentially leading to therapeutic effects. Notably, this compound has been studied for its neuroprotective properties and its role in modulating neurotransmitter systems.
Neuroprotective Effects
Preliminary studies indicate that (R)-3-Amino-6-phenylhexanoic acid may exhibit neuroprotective effects. Research has suggested that it could influence neurotransmitter systems, particularly in the context of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurological disorders.
Case Studies and Research Findings
- Neuroprotection in Animal Models : In a study focusing on the neuroprotective effects of phenylalanine derivatives, compounds similar to (R)-3-Amino-6-phenylhexanoic acid were shown to reduce neuronal cell death in models of oxidative stress. This suggests a potential application in treating conditions like Alzheimer's disease.
- Antimicrobial Studies : A comparative analysis of phenylbutyric acid derivatives indicated that modifications in the phenyl group can enhance antimicrobial activity against Gram-negative bacteria. This highlights the importance of structural variations in developing effective antimicrobial agents.
Comparative Analysis
The following table summarizes the structural features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (R)-3-Amino-6-phenylhexanoic acid | Amino group, phenyl group | Potential neuroprotective properties |
| 3-Amino-6-phenylhexanoic acid | Saturated structure | Limited studies on biological activity |
| 6-Phenylhexanamide derivatives | Various substitutions on phenyl group | Antimicrobial activity reported |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
